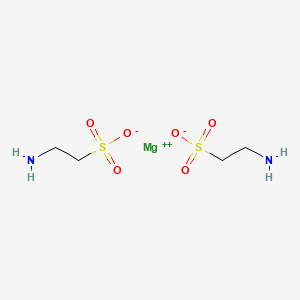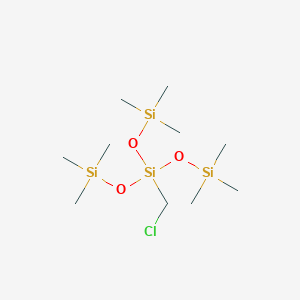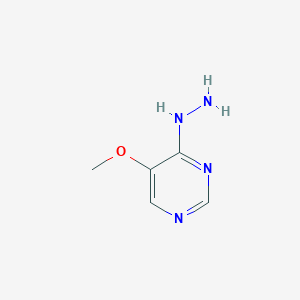
2,3-Dichloro-6-nitronaphthalene-1,4-dione
Descripción general
Descripción
2,3-Dichloro-6-nitronaphthalene-1,4-dione is a special naphthoquinone with four electrophilic sites . It is useful for applications in organic synthesis and preparation of a diverse new compounds, such as 2,3-substituted derivatives and heterocycles, including those with the core naphthoquinone structure fused .
Synthesis Analysis
The synthesis of 2,3-Dichloro-6-nitronaphthalene-1,4-dione involves several steps. One method involves the use of nitric acid and sulfuric acid at 80℃ . The resulting solid is then recrystallized from hot ethyl acetate to remove impurities . Other methods involve the use of iodine and chlorine in acetic acid , or sodium azide in N,N-dimethyl-formamide .Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-6-nitronaphthalene-1,4-dione is C10H3Cl2NO4 . It has a molecular weight of 272.04 g/mol .Chemical Reactions Analysis
2,3-Dichloro-6-nitronaphthalene-1,4-dione can undergo various chemical reactions. For instance, it can react with nitric acid and sulfuric acid at 80℃ . It can also react with iodine and chlorine in acetic acid , or with sodium azide in N,N-dimethyl-formamide .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis of New Derivatives : New naphtho- and tetracyclic diazaquinone derivatives have been synthesized using 2,3-dichloro-6-nitronaphthalene-1,4-dione, leading to compounds with potential applications in various chemical domains (Abdassalam, Kurban, & Deniz, 2019).
Chemical Properties and Reactions
- Chlorination Studies : Research has explored the chlorination of nitronaphthalene derivatives, contributing to understanding the chemical behavior and potential applications of these compounds (Armstrong & Scheinmann, 1963).
Solubility and Compound Formation
- Solubility in Supercritical Carbon Dioxide : Studies on the solubility of solid derivatives of 2,3-dichloronaphthalene-1,4-dione in supercritical carbon dioxide provide insights into their potential industrial applications, particularly in areas like material processing and pharmaceuticals (Zacconi et al., 2017).
Crystallography and Structural Analysis
- Crystal Structure Investigations : The crystal structures of derivatives of 2,3-dichloronaphthalene-1,4-dione have been determined, aiding in the understanding of molecular interactions and properties vital for material science and chemistry (Yıldız et al., 2018).
Spectrochemical Analysis
- Spectrochemical Properties : Research on the electronic absorption and fluorescence properties of derivatives of 2,3-dichloronaphthalene-1,4-dione contributes to fields like photophysics and material science, providing insights into their potential applications in sensors and optoelectronics (Krishnamurthy & Reddy, 2006).
Biological and Medicinal Research
- Antimicrobial Activity : Studies on the antimicrobial activity of derivatives of 2,3-dichloronaphthalene-1,4-dione open pathways for potential applications in medicine and pharmaceuticals, particularly in developing new antimicrobial agents (Voskienė et al., 2011).
Environmental and Atmospheric Studies
- Atmospheric Chemistry : Understanding the atmospheric chemistry of nitronaphthalenes provides valuable insights into environmental science and pollution studies, particularly in understanding the behavior of these compounds in the atmosphere (Feilberg et al., 1999).
Propiedades
IUPAC Name |
2,3-dichloro-6-nitronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2NO4/c11-7-8(12)10(15)6-3-4(13(16)17)1-2-5(6)9(7)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKHIWJEMSIMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512236 | |
| Record name | 2,3-Dichloro-6-nitronaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-nitronaphthalene-1,4-dione | |
CAS RN |
29284-76-2 | |
| Record name | 2,3-Dichloro-6-nitronaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















